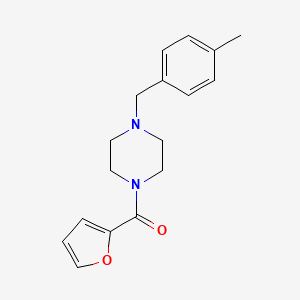![molecular formula C20H24N2O4 B5819216 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as MPAP, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the family of piperazine derivatives and has been shown to exhibit a range of biological activities.
Mechanism of Action
The exact mechanism of action of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT1A receptor and as an antagonist at the dopamine D2 receptor. These actions may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to modulate the activity of the endocannabinoid system, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its potential to treat substance abuse disorders and other stress-related conditions.
Advantages and Limitations for Lab Experiments
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It has been extensively studied and its pharmacological properties are well-characterized. It is also relatively easy to synthesize and purify. However, there are some limitations to its use in lab experiments. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Future Directions
There are several future directions for the study of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more potent and selective compounds that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another area of research is the investigation of the potential therapeutic applications of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in humans. Clinical trials are needed to determine its safety and efficacy in treating various conditions. Additionally, further research is needed to understand the mechanisms underlying its neuroprotective effects and its potential to treat neurodegenerative diseases.
Synthesis Methods
The synthesis of 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(2-methoxyphenyl)piperazine with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through various methods, such as column chromatography and HPLC.
Scientific Research Applications
1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antidepressant, anxiolytic, and antipsychotic effects in animal models. 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been investigated for its potential to treat substance abuse disorders, such as cocaine and methamphetamine addiction. Additionally, 1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-17-8-4-3-7-16(17)21-11-13-22(14-12-21)20(23)15-26-19-10-6-5-9-18(19)25-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHOFPVRXQAAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
![N-[4-({[2-(3,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5819203.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)



![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
![ethyl 4-[(4-methoxy-3-nitrobenzyl)oxy]benzoate](/img/structure/B5819239.png)